N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as a chlorophenyl group, a fluoro group, and a tosyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Functional Groups: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the fluoro group can be added through electrophilic fluorination.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the substituted quinoline with an appropriate acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide: Lacks the tosyl group.
N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide: Lacks the fluoro group.
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-methylquinolin-1(4H)-yl)acetamide: Contains a methyl group instead of a tosyl group.
Uniqueness
N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is unique due to the presence of both the fluoro and tosyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-5-8-19(9-6-15)33(31,32)22-13-28(21-10-7-17(26)12-20(21)24(22)30)14-23(29)27-18-4-2-3-16(25)11-18/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONQWAUXUVEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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